

Spectroscopic Data of N,N-Dimethylamidino Urea: A Technical Overview

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Compound of Interest

Compound Name: *N,N*-Dimethylamidino Urea

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylamidino Urea, also known by its IUPAC name (E)-[amino(dimethylamino)methylidene]urea, is a small organic molecule with the chemical formula $C_4H_{10}N_4O$. It is structurally related to urea and biguanides, and is notably recognized as an impurity or a hydroxy analog of Metformin, a widely used antidiabetic drug. This document aims to provide a comprehensive guide to the spectroscopic properties of **N,N-Dimethylamidino Urea**, a critical resource for researchers in medicinal chemistry, drug metabolism, and analytical chemistry. Due to the limited availability of public domain spectroscopic data, this guide will focus on the known identifiers of the compound and outline the general methodologies for acquiring such data.

While extensive searches for publicly available experimental 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **N,N-Dimethylamidino Urea** have been conducted, specific datasets from peer-reviewed publications are not readily accessible. The compound is primarily available through commercial chemical suppliers as a reference standard, often for the purpose of impurity analysis in metformin-related drug products. The spectroscopic data is typically provided in the Certificate of Analysis upon purchase.

This guide will, therefore, provide a framework for the expected spectroscopic characteristics based on the known structure of **N,N-Dimethylamidino Urea** and detail the standard experimental protocols used to obtain such data.

Compound Identification

For clarity and precise identification, the following identifiers are associated with **N,N-Dimethylamidino Urea**:

Identifier	Value
Common Name	N,N-Dimethylamidino Urea
IUPAC Name	(E)-[amino(dimethylamino)methylidene]urea
CAS Number	98026-16-5[1][2][3][4][5]
Molecular Formula	C ₄ H ₁₀ N ₄ O[1][4][5][6]
Molecular Weight	130.15 g/mol [6]
Synonyms	Metformin Hydroxy Analog 2, N-[(Dimethylamino)iminomethyl]Urea[1][3][5]

Predicted Spectroscopic Data

While experimental data is not publicly available, the following tables outline the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, and the expected molecular ion peak in mass spectrometry based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	Singlet	6H	N(CH ₃) ₂
~ 5.5 - 7.0	Broad Singlet	2H	C(=O)NH ₂
~ 7.0 - 8.5	Broad Singlet	2H	C(=NH)NH ₂

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (ppm)	Assignment
~ 35 - 45	N(CH ₃) ₂
~ 155 - 165	C=O
~ 160 - 170	C=N

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3100 - 3500	N-H stretching (amines and amides)
2800 - 3000	C-H stretching (alkane)
~ 1650 - 1700	C=O stretching (urea carbonyl)
~ 1600 - 1650	C=N stretching (amidine)
~ 1550 - 1640	N-H bending (amines and amides)

Mass Spectrometry (MS)

m/z	Ion
130.0855	[M] ⁺ (Exact Mass)
131.0933	[M+H] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for **N,N-Dimethylamidino Urea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N,N-Dimethylamidino Urea** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure the analyte's peaks.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Data Acquisition for ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- Data Acquisition for ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is commonly used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

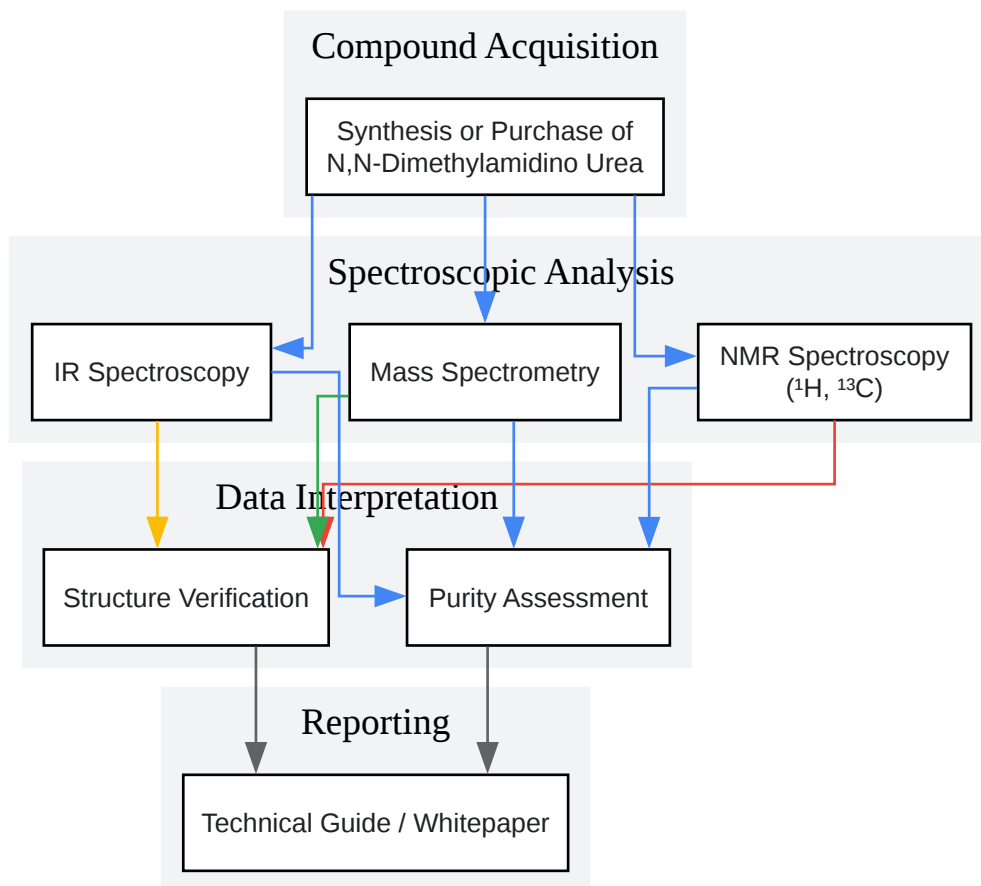
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 $\mu\text{g/mL}$ to 1 ng/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the ionization technique.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to determine the accurate mass and elemental composition.
- Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **N,N-Dimethylamidino Urea**.



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A logical workflow for the spectroscopic analysis of **N,N-Dimethylamidino Urea**.

Conclusion

While publicly accessible, experimentally-derived spectroscopic data for **N,N-Dimethylamidino Urea** is currently scarce, this guide provides the necessary framework for its identification, predicted spectral characteristics, and the standardized protocols for data acquisition. For researchers and professionals in drug development, obtaining a certified reference standard from a commercial supplier is the most direct path to acquiring the detailed spectroscopic data necessary for method development, validation, and quality control. The methodologies and expected data presented herein serve as a valuable resource for guiding such analytical work.

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References

- 1. Metformin Hydroxy Analog 2 | CAS No-98026-16-5 [chemicea.com]
- 2. Metformin Hydroxy Analog 2 | CAS No- 98026-16-5 | Simson Pharma Limited [simsonpharma.com]
- 3. Metformin Hydroxy Analog 2 | CAS No: 98026-16-5 [aquigenbio.com]
- 4. 98026-16-5 CAS Manufactory [m.chemicalbook.com]
- 5. Metformin Hydroxy Analog 2 | 98026-16-5 | SynZeal [synzeal.com]
- 6. N,N-Dimethylamidino Urea | C₄H₁₀N₄O | CID 55289276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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